2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid

Catalog No.
S871823
CAS No.
M.F
C42H35N3O4S3
M. Wt
741.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2...

Product Name

2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid

IUPAC Name

2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid

Molecular Formula

C42H35N3O4S3

Molecular Weight

741.9 g/mol

InChI

InChI=1S/C42H35N3O4S3/c1-2-43-40(49)38(52-42(43)50)41-44(25-37(46)47)39(48)36(51-41)24-27-18-21-35-33(23-27)31-14-9-15-34(31)45(35)30-19-16-26(17-20-30)22-32(28-10-5-3-6-11-28)29-12-7-4-8-13-29/h3-8,10-13,16-24,31,34H,2,9,14-15,25H2,1H3,(H,46,47)/b36-24-,41-38+

InChI Key

OZFUEQNYOBIXTB-SJIUXOFISA-N

SMILES

CCN1C(=O)C(=C2N(C(=O)C(=CC3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)S2)CC(=O)O)SC1=S

Synonyms

5-[[4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid;

Canonical SMILES

CCN1C(=O)C(=C2N(C(=O)C(=CC3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)S2)CC(=O)O)SC1=S

Isomeric SMILES

CCN1C(=O)/C(=C\2/N(C(=O)/C(=C/C3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)/S2)CC(=O)O)/SC1=S

Description

D149 Dye is an indoline dye that has an extinction coefficient of 68700 mol-1cm. It has a high conversion efficiency and can be used as a sensitizer.

The compound 2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic molecule characterized by multiple functional groups and a unique structural arrangement. This compound is also known as D149 dye and has gained attention for its applications in solar energy conversion technologies, particularly in dye-sensitized solar cells (DSSCs) due to its high light absorption efficiency and photoconversion capabilities .

In the context of DSSCs, D-102 functions as a light-harvesting dye. When light hits the molecule, the donor group absorbs the energy, exciting an electron. This excited electron is then transferred through the conjugated system to the acceptor group. The acceptor group then transfers the electron to the electrode of the DSSC, generating electricity [].

The synthesis of 2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid typically involves:

  • Formation of the indole derivative through cyclization reactions involving appropriate precursors.
  • Synthesis of thiazolidinones via condensation reactions between suitable aldehydes and thioketones.
  • Final assembly through coupling reactions that link the indole and thiazolidinone components.

These steps may involve various catalysts and reaction conditions tailored to optimize yield and purity.

Rac D-205 dyeSimilar indole structureOrganic photovoltaicsIndoline dyesContains indole moietyDye-sensitized solar cellsCyanine dyesMultiple conjugated systemsPhotodynamic therapy

Uniqueness of D149 Dye

D149 dye stands out due to its specific combination of thiazolidinone and indole functionalities that enhance its light absorption properties compared to other similar compounds. Its tailored structure allows for better performance in energy conversion applications while also holding potential for biological applications that require efficient light harvesting.

XLogP3

9.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

741.17897013 g/mol

Monoisotopic Mass

741.17897013 g/mol

Heavy Atom Count

52

Dates

Modify: 2023-08-15

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